2,3-Dimethylindole-4,7-dione
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Overview
Description
2,3-Dimethylindole-4,7-dione is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes two methyl groups at positions 2 and 3 and two ketone groups at positions 4 and 7 on the indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylindole-4,7-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent oxidation of the indole derivative can introduce the ketone functionalities at positions 4 and 7 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by controlled oxidation processes. The use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of indolequinones.
Reduction: Formation of dihydroxyindoles.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
2,3-Dimethylindole-4,7-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylindole-4,7-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Its quinone derivatives can act as bioreductive alkylating agents, targeting nucleophilic sites in biological macromolecules .
Comparison with Similar Compounds
Indole-2,3-dione (Isatin): Shares the indole core but lacks the methyl groups at positions 2 and 3.
4,7-Dimethoxyindole-2,3-dione: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 2,3-Dimethylindole-4,7-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
62676-76-0 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,3-dimethyl-1H-indole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11H,1-2H3 |
InChI Key |
RUUQDFBLUDDOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)C=CC2=O)C |
Origin of Product |
United States |
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